molecular formula C16H19FN2O2S B11044340 1-(cyclopropylmethyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine

1-(cyclopropylmethyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11044340
M. Wt: 322.4 g/mol
InChI Key: QDLNBZGEGNHXAZ-UHFFFAOYSA-N
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Description

1-(CYCLOPROPYLMETHYL)-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a synthetic organic compound that features a pyrrole core substituted with cyclopropylmethyl, fluorobenzenesulfonyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(CYCLOPROPYLMETHYL)-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(CYCLOPROPYLMETHYL)-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or sulfonates.

Scientific Research Applications

1-(CYCLOPROPYLMETHYL)-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(CYCLOPROPYLMETHYL)-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(CYCLOPROPYLMETHYL)-3-(BENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE
  • 1-(CYCLOPROPYLMETHYL)-3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE

Comparison:

Properties

Molecular Formula

C16H19FN2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

1-(cyclopropylmethyl)-3-(4-fluorophenyl)sulfonyl-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C16H19FN2O2S/c1-10-11(2)19(9-12-3-4-12)16(18)15(10)22(20,21)14-7-5-13(17)6-8-14/h5-8,12H,3-4,9,18H2,1-2H3

InChI Key

QDLNBZGEGNHXAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3CC3)C

Origin of Product

United States

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